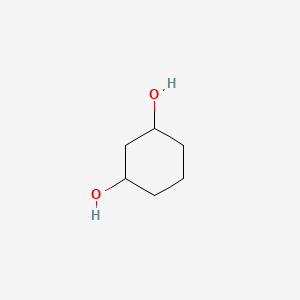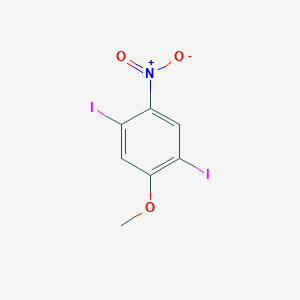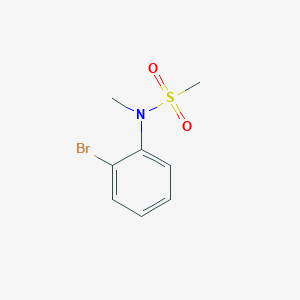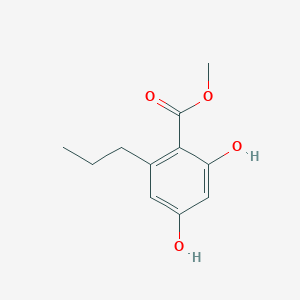![molecular formula C8H10O4 B3029208 6,10-Dioxaspiro[4.5]decane-7,9-dione CAS No. 58093-05-3](/img/structure/B3029208.png)
6,10-Dioxaspiro[4.5]decane-7,9-dione
Descripción general
Descripción
6,10-Dioxaspiro[4.5]decane-7,9-dione is a compound that belongs to the class of oxaspirocyclic compounds. These compounds are characterized by their spirocyclic structure, which includes one or more oxygen atoms as part of the spiro junction. The specific compound has been the subject of research due to its interesting molecular structure and potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of related oxaspirocyclic compounds has been reported in the literature. For instance, the synthesis of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane was achieved by reducing the corresponding spirocyclic anionic δ-complex with potassium tetrahydroborate . Additionally, two new oxaspirocyclic compounds, which are derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, have been synthesized and their structures determined by single crystal X-ray crystallography . These syntheses involve complex reactions and careful control of reaction conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure and conformation of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane, a related compound, were established using X-ray diffraction analysis and 1H NMR spectroscopy . For the derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, single crystal X-ray crystallography provided detailed insights into their molecular structures, confirming the spirocyclic nature and the presence of various intra- and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxaspirocyclic compounds often require precise control over the stereochemistry. Highly stereoselective syntheses of spiroacetal enol ethers, which are structurally related to 6,10-dioxaspiro[4.5]decane-7,9-dione, have been achieved. For example, (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes were synthesized from an acyclic keto alcohol via intramolecular conjugate addition, with the selectivity of the isomers being controlled by the reaction conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6,10-dioxaspiro[4.5]decane-7,9-dione are not detailed in the provided papers, the studies on its derivatives offer some insights. The crystallographic data for the synthesized compounds reveal information about their density, space group, and unit cell parameters . These properties are crucial for understanding the behavior of the compounds under different conditions and can influence their reactivity and potential applications.
Aplicaciones Científicas De Investigación
1. Crystal Structure and Synthesis
6,10-Dioxaspiro[4.5]decane-7,9-dione has been studied for its unique crystal structures and synthesis processes. Researchers have designed and synthesized compounds fused with the 6,10-dioxaspiro group, revealing their crystal structures through X-ray diffraction techniques. These studies contribute to the understanding of molecular configurations and potential applications in materials science (Zeng, Wang, & Jiang, 2018).
2. Fluorescence Properties
The fluorescence spectra of compounds containing the 6,10-dioxaspiro group have been investigated. These studies have shown distinct emission properties, indicating potential applications in the field of fluorescence-based sensors or imaging (Zeng & Wang, 2018).
3. Reactivity in Organic Synthesis
The reactivity of 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives has been explored in various organic synthesis reactions. This includes their use in the Castagnoli-Cushman reaction with imines, showcasing enhanced reactivity and broad substrate scope. Such studies are crucial in developing new synthetic methodologies and compounds (Rashevskii et al., 2020).
4. Applications in Material Chemistry
Compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione have been evaluated for their potential in material chemistry, including the study of their corrosion inhibition properties on mild steel. Such research is essential for developing new materials with enhanced durability and resistance to environmental factors (Chafiq et al., 2020).
5. Synthesis of Natural Products
The synthesis of natural products using 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives has been a subject of study. This includes the total synthesis of complex molecules, demonstrating the versatility of these compounds in organic chemistry and pharmacology (Miyakoshi & Mukai, 2003).
Safety and Hazards
The safety information for 6,10-Dioxaspiro[4.5]decane-7,9-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
6,10-dioxaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-6-5-7(10)12-8(11-6)3-1-2-4-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGZIHCGKPRSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC(=O)CC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378149 | |
| Record name | 6,10-dioxaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,10-Dioxaspiro[4.5]decane-7,9-dione | |
CAS RN |
58093-05-3 | |
| Record name | 6,10-dioxaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-Dioxaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6,10-Dioxaspiro[4.5]decane-7,9-dione in organic synthesis?
A1: 6,10-Dioxaspiro[4.5]decane-7,9-dione serves as a valuable building block in organic synthesis, particularly for creating spirooxindole derivatives. These derivatives are frequently found in natural products and pharmaceuticals, making this compound and its reactions of great interest. []
Q2: Can you describe a specific synthetic application of 6,10-Dioxaspiro[4.5]decane-7,9-dione?
A2: One prominent application is its use in the domino Knoevenagel-Michael reaction. This reaction allows for the efficient synthesis of novel spirooxindole derivatives by reacting 6,10-Dioxaspiro[4.5]decane-7,9-dione with aldehydes and indole. [] This method offers advantages such as high yields, mild reaction conditions, and reduced environmental impact.
Q3: What are the structural characteristics of 6,10-Dioxaspiro[4.5]decane-7,9-dione and its derivatives?
A3: Crystallographic studies have been crucial in characterizing this compound and its derivatives. For example, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (1) and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (2) were analyzed using single crystal X-ray crystallography. [] This technique allowed researchers to determine their molecular structures, revealing details about bond lengths, angles, and spatial arrangements. Similarly, the crystal structure of 8-((4-chlorophenylamino)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been elucidated. []
Q4: How do variations in the structure of 6,10-Dioxaspiro[4.5]decane-7,9-dione derivatives influence their properties?
A4: Structural modifications, such as the introduction of different substituents on the benzylidene ring, can significantly impact the compound's physical and chemical properties. For instance, the presence of different substituents leads to variations in the types of intermolecular interactions observed in the crystal structures. [] These differences, such as C–H···π interactions or O–H···O hydrogen bonds, can influence solubility, melting point, and even reactivity in subsequent chemical reactions.
Q5: What are the environmental considerations regarding 6,10-Dioxaspiro[4.5]decane-7,9-dione and its synthesis?
A5: Recent research emphasizes greener synthetic approaches. The use of deep eutectic solvents (DES) like choline chloride-oxalic acid as catalysts in the synthesis of spirooxindole derivatives from 6,10-Dioxaspiro[4.5]decane-7,9-dione highlights this trend. [] This method offers advantages in terms of sustainability, minimizing waste generation and utilizing more environmentally benign reagents.
Q6: Where can I find more information about the spectral properties of 6,10-Dioxaspiro[4.5]decane-7,9-dione derivatives?
A6: Research articles like "Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies" [], along with its subsequent correction [], likely contain valuable insights into the spectroscopic characteristics of these compounds. These studies may include data obtained through techniques such as NMR, IR, and UV-Vis spectroscopy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



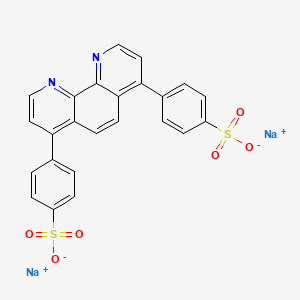
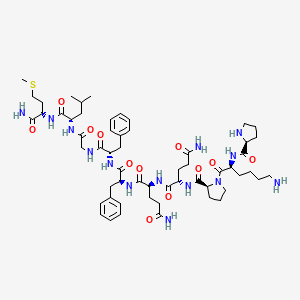
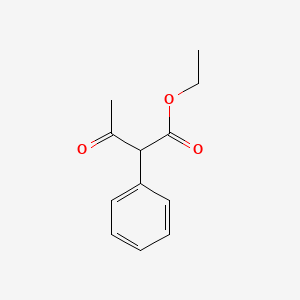

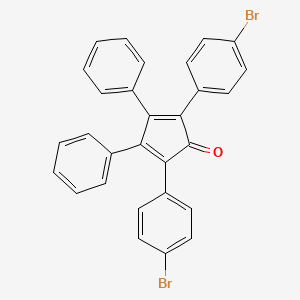
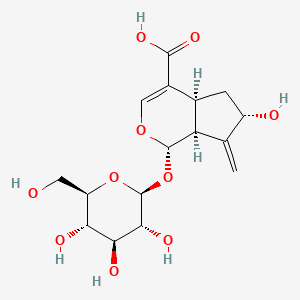
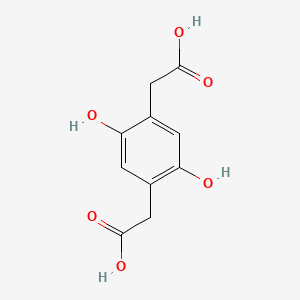
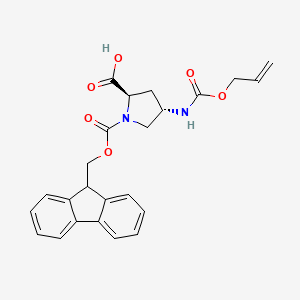
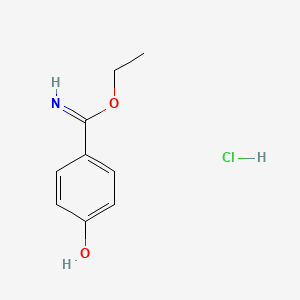
![1,4-Bis[(E)-4-(diphenylamino)styryl]benzene](/img/structure/B3029143.png)
